fagopyritol B2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

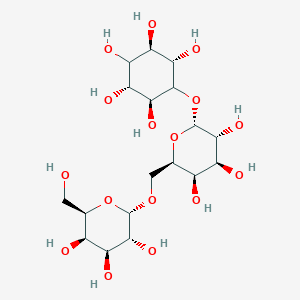

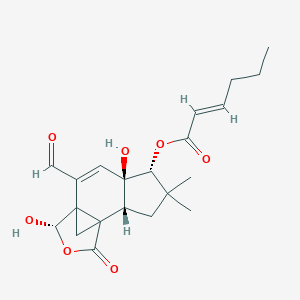

Fagopyritol B2 is a natural product found in buckwheat, a plant that is widely cultivated for its edible seeds. It is a type of carbohydrate that has been the subject of scientific research due to its potential health benefits. Fagopyritol B2 is a rare sugar that has been found to have anti-diabetic, anti-obesity, and anti-inflammatory properties. In

Aplicaciones Científicas De Investigación

Nutritional and Medicinal Value

- Fagopyritol B2, a derivative of D-chiro-inositol, is a significant constituent of buckwheat, contributing to its nutritional and potential medicinal value. Fagopyritols, including fagopyritol B2, are mono-, di-, and trigalactosyl derivatives of D-chiro-inositol and are abundant in common buckwheat seeds, playing a crucial role in seed maturation. These compounds are predominantly found in the embryo and aleurone tissues of the seeds (Steadman et al., 2000). The concentration of fagopyritols varies across different milling fractions of buckwheat, reflecting their biological significance in seed development and potential implications for human nutrition.

Biochemical Synthesis and Structure

- The biochemical synthesis of fagopyritol B2 involves complex biochemical pathways. A multifunctional enzyme called galactinol synthase (GolS) has been identified to catalyze the synthesis of fagopyritols in buckwheat seeds. This process is critical for the accumulation of fagopyritols, which structurally resemble a putative insulin mediator. The synthesis of fagopyritol B2 involves the galactosylation of D-chiro-inositol, a process mediated by specific enzyme activities (Ueda et al., 2005).

Potential Health Benefits

- Fagopyritol B2 and other fagopyritols have been studied for their potential health benefits, particularly concerning diabetes management. Studies have demonstrated that fagopyritols can promote glucose uptake in muscle cells, suggesting a possible mechanism for their antidiabetic effects. This biological activity is likely mediated through the activation of insulin signaling pathways, making these compounds of interest for their therapeutic potential in conditions such as type 2 diabetes mellitus and insulin resistance (Song et al., 2009).

Agricultural Implications

- The accumulation of fagopyritol B2 in buckwheat seeds is influenced by environmental conditions, particularly temperature. Research has shown that cooler temperatures during seed maturation can enhance the accumulation of certain fagopyritols, including fagopyritol B2. This has implications for agricultural practices and the nutritional quality of buckwheat crops, as different cultivation conditions can affect the composition and concentration of bioactive compounds in the seeds (Horbowicz & Obendorf, 2005).

Propiedades

Número CAS |

116261-02-0 |

|---|---|

Nombre del producto |

fagopyritol B2 |

Fórmula molecular |

C18H32O16 |

Peso molecular |

504.4 g/mol |

Nombre IUPAC |

(1S,2R,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C18H32O16/c19-1-3-5(20)7(22)14(29)17(32-3)31-2-4-6(21)8(23)15(30)18(33-4)34-16-12(27)10(25)9(24)11(26)13(16)28/h3-30H,1-2H2/t3-,4-,5+,6+,7+,8+,9?,10-,11-,12+,13+,14-,15-,16?,17+,18-/m1/s1 |

Clave InChI |

MWNCPUNLDATDBW-CFOWMNCWSA-N |

SMILES isomérico |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC3[C@H]([C@@H](C([C@H]([C@@H]3O)O)O)O)O)O)O)O)O)O)O)O |

SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(C(C(C(C3O)O)O)O)O)O)O)O)O)O)O)O |

Sinónimos |

D-chiro-Inositol, O-.alpha.-D-galactopyranosyl-(1?6)-O-.alpha.-D-galactopyranosyl-(1?2)- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)